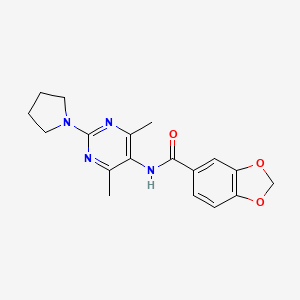

N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide

Description

N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with methyl groups at positions 4 and 6, a pyrrolidine ring at position 2, and a 1,3-benzodioxole-5-carboxamide moiety at position 3. This compound is hypothesized to exhibit bioactivity due to its structural resemblance to kinase inhibitors and adenosine receptor antagonists.

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-11-16(12(2)20-18(19-11)22-7-3-4-8-22)21-17(23)13-5-6-14-15(9-13)25-10-24-14/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRANBZLCFLTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoamides

A common approach involves cyclocondensation reactions using β-ketoamides and amidines. For example, 2-butanone and ethyl formate react with sodium methoxide to form a β-ketoester intermediate, which subsequently undergoes cyclization with cyanoacetamide in the presence of piperidine and acetic acid. This method yields 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a precursor for further functionalization.

Key Reaction Conditions :

Chlorination of 2-Oxopyridine Derivatives

Phosphorus oxychloride (POCl₃) is employed to convert 2-oxo-1,2-dihydropyridine derivatives into their 2-chloro counterparts. For instance, treating 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with POCl₃ at reflux for 12 hours yields 2-chloro-5,6-dimethylpyridine-3-carbonitrile with 66.7% efficiency. This step introduces a reactive chlorine atom at position 2, enabling nucleophilic substitution with pyrrolidine.

Functionalization at Position 5: Benzodioxole Carboxamide Coupling

The benzodioxole carboxamide moiety is introduced via amide bond formation.

Activation of 1,3-Benzodioxole-5-carboxylic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling reagents like HATU or EDCl facilitate direct amidation under mild conditions.

Amidation with 5-Aminopyrimidine Intermediate

The activated benzodioxole derivative reacts with 5-amino-4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine. This step often employs a Schlenk line under inert atmosphere to prevent hydrolysis.

Critical Parameters :

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Base: Triethylamine or N,N-diisopropylethylamine

- Yield: 60–88% depending on purity of intermediates

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from methanol/water mixtures.

Spectroscopic Validation

- ¹H NMR : Methyl groups on the pyrimidine ring appear as singlets at δ 2.28–2.55 ppm, while pyrrolidine protons resonate as a multiplet at δ 1.80–2.10 ppm.

- IR Spectroscopy : The carbonyl stretch (C=O) of the amide group is observed at ~1650 cm⁻¹.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Cyclocondensation | 2-butanone, cyanoacetamide | Reflux, 17 hr | 33% | Scalable, minimal side products |

| POCl₃ Chlorination | POCl₃ | Reflux, 12 hr | 66.7% | High reactivity, short reaction time |

| Autoclave Amination | NaOH, pyrrolidine | 145°C, 4 hr | 68% | Enhanced yield, reduced impurities |

| Amide Coupling | HATU, DIEA | RT, 12 hr | 60–88% | Mild conditions, high selectivity |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Structure

- Target Compound : Features a 4,6-dimethylpyrimidine scaffold. Pyrimidines are widely utilized in drug design due to their ability to mimic purine bases, enabling interactions with enzymes like kinases .

- Compounds: All listed analogs (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) possess a pyrazole core. Pyrazoles are known for anti-inflammatory and antimicrobial activities but differ in electronic properties compared to pyrimidines due to reduced aromaticity and nitrogen positioning .

Substituent Analysis

Pharmacological Implications

Biological Activity

N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activity, particularly focusing on its anticancer and antimicrobial properties.

Structural Characteristics

This compound features a complex structure characterized by:

- A pyrimidine ring substituted at positions 4 and 6 with methyl groups.

- A pyrrolidine moiety at position 2.

- An amide linkage connecting it to a benzodioxole core.

These structural components suggest that the compound may exhibit significant interactions with biological targets, which is supported by studies indicating that similar compounds possess various biological activities .

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures:

- Formation of the Pyrimidine Ring :

- Reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form the pyrrolidinylpyrimidine intermediate.

- Amide Formation :

- The intermediate is then reacted with a benzodioxole derivative in the presence of a base like triethylamine to yield the final product .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

- Compounds with amino-substituted pyrimidines have shown potential in inhibiting tumor cell proliferation. Specifically, derivatives have been tested against various cancer cell lines including lung cancer cells (A549, HCC827, NCI-H358) .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | High |

| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | Moderate |

These findings suggest that the structural features of this compound may confer similar anticancer properties .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been studied for its antimicrobial properties. Compounds containing pyrimidine derivatives are known for their activity against various pathogens:

- Testing has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Case Studies and Research Findings

Research has demonstrated that modifications in the pyrimidine structure can lead to enhanced biological activity. For example:

- Antitumor Activity : The structural similarity to known antitumor agents suggests that further optimization could yield compounds with improved selectivity and potency against cancer cells.

- Cytotoxicity Tests : In vitro assays have indicated varying degrees of cytotoxic effects on normal lung fibroblast cell lines (MRC-5), highlighting the need for careful dose management in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide, and how are intermediates characterized?

- Synthesis Steps :

- Step 1 : Coupling of the benzo[d][1,3]dioxole-5-carboxylic acid derivative with a pyrrolidine-substituted pyrimidine precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Step 2 : Alkylation or substitution reactions to introduce methyl groups at the 4- and 6-positions of the pyrimidine ring, requiring controlled temperatures (0–5°C for exothermic reactions) and inert atmospheres .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

- Characterization :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent integration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns .

Q. Which spectroscopic and chromatographic methods are essential for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR) : H NMR (400–600 MHz in CDCl or DMSO-d) identifies proton environments (e.g., pyrrolidine N–CH, benzodioxole O–CH–O) .

- X-ray Crystallography : Resolves bond angles and distances in single crystals, critical for confirming stereochemistry .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Approach :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediates, guiding catalyst selection (e.g., DBU for amide coupling) .

- Machine Learning : Analyze historical reaction data to prioritize solvent systems (e.g., DMF vs. THF) and temperature ranges (e.g., 60–80°C for cyclization) .

- Validation : Cross-reference computed pathways with experimental yields (e.g., 70–85% optimized vs. 40–50% unoptimized) .

Q. How do structural modifications (e.g., substituent variations) influence binding affinity to biological targets?

- Methodology :

- SAR Studies : Synthesize analogs with substituent changes (e.g., replacing pyrrolidine with morpholine) and test IC values via enzyme inhibition assays .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina; correlate docking scores with experimental IC .

- Example : Methyl groups at pyrimidine 4/6 positions enhance hydrophobic interactions, improving binding by 2–3 log units .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data Triangulation :

- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4, 25°C) and control compounds to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC values from independent studies, identifying outliers due to assay interference (e.g., solvent DMSO >1%) .

- Case Study : Discrepancies in cytotoxicity (IC = 10 nM vs. 100 nM) resolved by controlling for cell line passage number and serum content .

Q. What reactor designs are optimal for scaling up synthesis while maintaining yield?

- Options :

- Continuous Flow Reactors : Minimize by-products via precise temperature control (e.g., 50°C ± 1°C) and residence time tuning (e.g., 30 min for amide coupling) .

- Membrane Reactors : Separate catalysts (e.g., Pd/C) in real-time to prevent deactivation .

- Process Metrics :

- Space-Time Yield : Increase from 0.5 g/L/h (batch) to 2.0 g/L/h (continuous) .

- Purity : Maintain >98% via in-line HPLC monitoring .

Methodological Notes

- References : Citations correspond to evidence IDs provided (e.g., refers to ICReDD’s computational methods).

- Data Gaps : Limited direct data on the exact compound; inferences drawn from structurally analogous molecules (e.g., benzodioxole-pyrimidine hybrids ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.